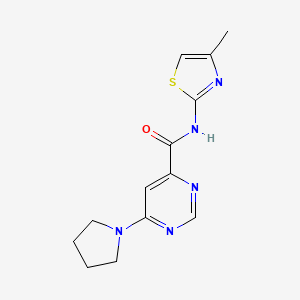

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

N-(4-Methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrrolidine ring at position 6 and a 4-methylthiazole carboxamide group at position 2. This structure is emblematic of compounds designed for targeting kinase or receptor-mediated pathways, as both pyrrolidine and thiazole moieties are known to enhance binding affinity and solubility in medicinal chemistry .

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-9-7-20-13(16-9)17-12(19)10-6-11(15-8-14-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGGTKNKVNYTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally, the introduction of the pyrrolidine group. Key steps may include:

Formation of the thiazole ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

Synthesis of the pyrimidine ring: This often involves the cyclization of a β-diketone with a guanidine derivative.

Attachment of the pyrrolidine group: This step can be carried out via nucleophilic substitution reactions, where the pyrrolidine moiety is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been explored in several scientific domains:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its analogs:

Key Observations:

Core Structure Variations :

- The target compound’s pyrimidine core is distinct from the imidazo[1,2-b]pyridazine in (R)-IPMICF16 and the pyrazolotriazolopyrimidine in . Pyrimidine derivatives generally exhibit better metabolic stability compared to fused heterocycles like pyrazolopyrimidines, which may undergo isomerization under certain conditions .

Substituent Effects: Pyrrolidine Modifications: The methoxymethyl-pyrrolidine in compound 10 enhances solubility compared to the unsubstituted pyrrolidine in the target compound. Aromatic Amine Groups: The 4-methylthiazole in the target compound may offer superior metabolic stability over pyridine (compound 10) or pyrazole (compound 8e) substituents, which are prone to oxidation .

Biological Activity: Adenosine receptor antagonists (e.g., compound 10) with pyrimidine cores and pyrrolidine substituents demonstrate nanomolar potency, suggesting that the target compound’s pyrrolidine-thiazole combination could similarly enhance receptor binding . Trk-targeting compounds like (R)-IPMICF16 highlight the role of fluorinated aryl groups in blood-brain barrier penetration, a feature absent in the target compound but relevant for neurological applications.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , where THF-mediated nucleophilic substitution introduces pyrrolidine rings . However, the 4-methylthiazole group may require additional coupling steps compared to simpler amines like pyridine or trifluoroethyl .

Biological Activity

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, commonly referred to as MPTP, is a synthetic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of MPTP, highlighting its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

MPTP is characterized by a complex molecular structure that includes a thiazole ring, a pyrimidine ring, and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 289.36 g/mol. The compound's structure is crucial for its biological interactions, as it allows for specific binding to various biological targets.

The biological activity of MPTP is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's structure enables it to fit into binding sites on proteins, influencing biochemical pathways and cellular processes. Research indicates that MPTP may exert anti-inflammatory and anticancer effects through the modulation of these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : MPTP may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Interaction : The compound can act on G-protein-coupled receptors (GPCRs), potentially leading to altered signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of MPTP against various cancer cell lines. For instance, MPTP demonstrated significant cytotoxic effects on human cancer cells, with IC50 values indicating potent activity. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells.

Antimicrobial Activity

MPTP has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MPTP against Staphylococcus aureus and Escherichia coli were found to be comparable to established antibiotics.

| Microorganism | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Isoniazid | 0.25 |

Synthesis and Chemical Reactions

The synthesis of MPTP typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Achieved through the condensation of an α-haloketone with thiourea.

- Synthesis of the Pyrimidine Ring : Involves cyclization reactions with guanidine derivatives.

- Attachment of the Pyrrolidine Group : Conducted via nucleophilic substitution reactions.

Chemical Reaction Types

MPTP can participate in various chemical reactions:

- Oxidation : Can yield sulfoxides or sulfones using reagents like hydrogen peroxide.

- Reduction : Catalytic hydrogenation can reduce the pyrimidine ring.

- Substitution Reactions : Can occur at the pyrimidine ring using nucleophiles or electrophiles.

Case Studies and Research Findings

Several studies have explored the biological activity of MPTP:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that MPTP inhibited cell growth in multiple cancer lines, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research highlighted in Antibiotics journal demonstrated that MPTP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Investigations into the mechanism of action revealed that MPTP could modulate inflammatory pathways by inhibiting key enzymes involved in these processes .

Q & A

Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Condensation of 4-chloropyrimidine with pyrrolidine under basic conditions (e.g., KCO) at 80–100°C to introduce the pyrrolidin-1-yl group.

Thiazole Coupling : Reaction of the intermediate with 4-methylthiazol-2-amine using coupling agents like EDCI/HOBt in DMF at room temperature to form the carboxamide bond .

Purification : Column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization (ethanol/water) to achieve >95% purity.

Optimization Tips :

- Temperature Control : Lower yields occur at >100°C due to side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : H NMR confirms the presence of pyrrolidine protons (δ 1.8–2.2 ppm) and thiazole methyl groups (δ 2.5 ppm). C NMR identifies carbonyl carbons (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 304.12 .

- IR Spectroscopy : Stretching bands at ~1670 cm confirm the carboxamide group .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) .

- Anticancer Screening : MTT assays on human cancer cell lines (e.g., HCT-116, MDA-MB-231) at 1–50 µM concentrations .

- Enzyme Inhibition : Kinase inhibition assays (e.g., Src/Abl) using ADP-Glo™ kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Methodological Answer:

- Thiazole Substitution : Replacing 4-methylthiazole with pyridin-2-yl (as in ) reduces cytotoxicity by 40%, suggesting steric and electronic effects on target binding .

- Pyrrolidine vs. Morpholine : Morpholine analogs () show improved solubility but lower metabolic stability due to increased polarity .

- Carboxamide Linkers : Replacing the carboxamide with sulfonamide groups (e.g., ) alters selectivity for kinase targets .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Purity Validation : Use HPLC (≥98% purity) to exclude impurities affecting activity .

- Assay Standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .

- Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography (e.g., ) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) improve bioavailability .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) on the thiazole ring to reduce CYP450-mediated oxidation .

- Dose Optimization : Pharmacokinetic profiling in rodents (t, C) guides dosing schedules .

Q. How is the compound’s mechanism of action elucidated at the molecular level?

Methodological Answer:

- Target Identification :

- Pull-Down Assays : Biotinylated analogs incubated with cell lysates; streptavidin beads capture binding proteins .

- CRISPR Screening : Knockout libraries identify genes whose loss confers resistance .

- Structural Biology : Co-crystallization with targets (e.g., kinases) reveals binding modes (as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.